molecular formula C25H23N5O4 B6546653 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1019097-72-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6546653
CAS No.: 1019097-72-3
M. Wt: 457.5 g/mol
InChI Key: NESLMTVLIZAKLD-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxin core, a pyrazolyl-substituted dihydropyrimidinone ring, and an acetamide linker. Its design integrates pharmacophores associated with hydrogen bonding (e.g., carbonyl groups) and aromatic interactions (e.g., phenyl and benzodioxin moieties), which are critical for binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-16-12-17(2)30(28-16)25-27-20(18-6-4-3-5-7-18)14-24(32)29(25)15-23(31)26-19-8-9-21-22(13-19)34-11-10-33-21/h3-9,12-14H,10-11,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLMTVLIZAKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates moieties known for their pharmacological properties, particularly the pyrazole and dihydropyrimidine structures, which have been linked to various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O4S2C_{27}H_{25}N_3O_4S^2 with a molecular weight of approximately 519.64 g/mol. The presence of the benzodioxin structure contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives synthesized from substituted enaminones demonstrated antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The activity was assessed using disc diffusion assays, revealing that certain derivatives maintained effectiveness over time against Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A review highlighted that specific pyrazole compounds demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The anti-inflammatory activity was comparable to standard medications like dexamethasone, underscoring the therapeutic potential of these compounds in managing inflammatory conditions.

Anticancer Properties

Compounds similar to this compound have also been evaluated for their anticancer activities. Certain derivatives showed promising results in inhibiting cancer cell proliferation in various cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies

Several studies have focused on the biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin) structures:

  • Antimicrobial Evaluation :
    • Study : A series of novel pyrazole derivatives were synthesized and tested.
    • Findings : Compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative showed higher efficacy than standard antibiotics at specific concentrations .
  • Anti-inflammatory Activity :
    • Study : Evaluation of 3-substituted phenyl-pyrazole derivatives for anti-inflammatory effects.
    • Findings : These compounds inhibited inflammatory markers effectively in animal models, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Studies :
    • Study : Investigation of 1-acetyl-pyrazole derivatives against cancer cell lines.
    • Findings : Certain compounds demonstrated significant cytotoxicity against breast and colon cancer cells through apoptosis induction pathways .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeEfficacy LevelReference
AntimicrobialPyrazole DerivativesHigh
Anti-inflammatoryPyrazole DerivativesComparable to Dexamethasone
AnticancerDihydropyrimidine DerivativesSignificant Cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

a. Dihydropyrimidinone vs. Dihydropyridine (1,4-DHP): The dihydropyrimidinone moiety in the target compound shares similarities with 1,4-dihydropyridines (1,4-DHPs) reported in . Both systems exhibit planar, conjugated structures conducive to π-π stacking.

Property Target Compound 1,4-DHPs (e.g., 6a-o)
Core Structure Dihydropyrimidinone 1,4-Dihydropyridine
Key Substituents Pyrazolyl, benzodioxin Aryl carboxamides
Hydrogen-Bonding Capacity High (N-H, C=O) Moderate (C=O from carboxamides)
Synthesis Method Not specified in evidence Hantzsch-like condensation

b. Benzodioxin vs. Benzoxazinone: The benzodioxin group in the target compound differs from benzoxazinone derivatives (e.g., 7a-c in ) by replacing one oxygen atom with a methylene group.

Substituent Effects on Bioactivity

a. Pyrazolyl vs. Oxadiazolyl Groups: The 3,5-dimethylpyrazole substituent in the target compound contrasts with the 1,2,4-oxadiazole rings in . Pyrazoles are known for forming strong hydrogen bonds via their NH group, whereas oxadiazoles act as bioisosteres for ester or amide groups, enhancing metabolic resistance .

b. Acetamide Linkers:
The acetamide bridge in the target compound is analogous to the carboxamide linkers in ’s DHPs (6a-o ). However, the acetamide’s methylene spacer may confer greater conformational flexibility, influencing target binding kinetics .

Spectroscopic and Crystallographic Comparisons

a. NMR Profiling:
highlights that chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) of similar compounds correlate with substituent-induced electronic changes. For the target compound, the pyrazolyl and benzodioxin groups would likely perturb these regions, as seen in analogs like 7a-c .

b. Hydrogen-Bonding Patterns: emphasizes the role of hydrogen bonding in molecular aggregation. The dihydropyrimidinone’s N-H and C=O groups may form intermolecular bonds akin to those in DHPs (6a-o), but the pyrazolyl group introduces additional donor-acceptor interactions .

Key Research Findings and Implications

  • Structural Flexibility : The acetamide linker and pyrazolyl group may enhance target selectivity compared to rigid DHPs .
  • Metabolic Stability: The benzodioxin core could improve resistance to oxidative metabolism relative to benzoxazinones .
  • Spectroscopic Signatures : NMR shifts in regions A/B () provide a roadmap for confirming the target compound’s structure .

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